4-(4-Bromo-3-methylphenyl)piperidine hydrochloride
Description
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride: is a chemical compound with the molecular formula C12H17BrClN and a molecular weight of 290.63 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility and stability, making it useful in various scientific and industrial applications .
Properties
IUPAC Name |
4-(4-bromo-3-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEWGMYOHQKOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Cyclization Reactions: The piperidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted piperidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Chemistry: 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a building block for the synthesis of potential pharmaceutical agents, including those targeting neurological disorders .
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of neurotransmitter receptors. This interaction can influence various signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
4-Bromo-3-methylpyridine hydrochloride: This compound is structurally similar but lacks the piperidine ring, which affects its reactivity and applications.
4-(3-Bromophenoxy)piperidine hydrochloride: Another similar compound with a different substitution pattern on the phenyl ring, leading to distinct chemical properties.
Uniqueness: 4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, combined with the piperidine moiety. This combination imparts specific reactivity and makes it a versatile intermediate in organic synthesis .
Biological Activity
4-(4-Bromo-3-methylphenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in scientific research and medicine.
- Molecular Formula : C12H16BrClN
- Molecular Weight : 286.62 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to modulate neurotransmitter release and influence immune responses, which can lead to therapeutic effects in several conditions.
Key Mechanisms:
- Neurotransmitter Modulation : The compound may interact with neurotransmitter receptors, potentially affecting mood and behavior.
- Anti-inflammatory Effects : Studies suggest it may modulate cytokine production, influencing inflammatory responses.
- Antimicrobial Activity : Preliminary investigations indicate potential antibacterial and antifungal properties.
Biological Activity Data
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Neuropharmacological Effects
Research involving the structural analogs of piperidine highlighted the importance of specific substitutions (like bromine) in enhancing biological activity. The studies indicated that compounds with similar structures could exhibit varying degrees of efficacy in modulating neurochemical pathways, which opens avenues for exploring its use in treating psychiatric disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
